molecular formula C16H25NO3S B345262 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine CAS No. 313250-85-0

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine

Cat. No.: B345262
CAS No.: 313250-85-0
M. Wt: 311.4g/mol
InChI Key: FHHZMCNRVBHPHC-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is a chemical compound with the molecular formula C16H25NO3S and a molecular weight of 311.44 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with 4-butoxybenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Butoxyphenyl)sulfonyl-4-methylpiperidine is unique due to its specific combination of a butoxyphenyl group and a sulfonyl group attached to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-3-4-13-20-15-5-7-16(8-6-15)21(18,19)17-11-9-14(2)10-12-17/h5-8,14H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHZMCNRVBHPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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